Nylidrin hydrochloride
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for nylidrin hydrochloride is 4-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}phenol hydrochloride . This nomenclature reflects its structural features:
- A phenolic ring (4-hydroxyphenyl group).
- A secondary alcohol group (-CH(OH)-).
- A branched alkylamine substituent (4-phenylbutan-2-ylamino).
- A hydrochloride salt formed via protonation of the amine group.
The structural representation can be described as a β-adrenergic agonist backbone with a phenylbutyl side chain. The SMILES notation for the compound is Cl.CC(CCC1=CC=CC=C1)NC(C)C(O)C1=CC=C(O)C=C1 , highlighting the connectivity of the aromatic rings, hydroxyl groups, and charged ammonium moiety.
CAS Registry Number and Alternative Chemical Identifiers
This compound is uniquely identified by the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 849-55-8 | |
| UNII | EC69E3PW7E | |
| EC Number | 212-701-0 | |
| ChemSpider ID | 12755 | |
| ChEBI ID | 31925 | |
| KEGG Drug ID | D01543 |
These identifiers facilitate precise referencing in chemical databases, regulatory documents, and pharmacological studies.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is C₁₉H₂₆ClNO₂ , with a molecular weight of 335.87 g/mol . Key structural features include:
- A dihydroxypropylphenol core.
- A 4-phenylbutan-2-ylamino substituent.
- A hydrochloride counterion stabilizing the protonated amine.
Stereochemical Analysis
While the compound’s synthesis involves chiral intermediates, the final product is typically described without explicit stereochemical designation in most literature. Computational data indicate no defined stereocenters in the crystallized form, though the synthetic pathway may involve racemic mixtures or undefined configurations. The absence of stereochemical specificity in pharmacological studies suggests that its biological activity is not enantiomer-dependent.
Key Molecular Properties
| Property | Value | Method |
|---|---|---|
| Monoisotopic Mass | 335.1652 g/mol | Mass spectrometry |
| XLogP3 | 3.05 | Computational |
| Hydrogen Bond Donors | 4 | Structural analysis |
| Hydrogen Bond Acceptors | 3 | Structural analysis |
This data underscores its moderate lipophilicity and capacity for hydrogen bonding, consistent with its vasodilatory activity.
Properties
IUPAC Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHABUMMDMAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957360 | |
| Record name | Nylidrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID856009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849-55-8 | |
| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylidrin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |
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| Record name | Nylidrin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |
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| Record name | Nylidrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buphenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |
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| Record name | NYLIDRIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Historical Synthesis and Manufacturing Process
The foundational synthesis of nylidrin hydrochloride, as documented in early pharmacological literature, involves a condensation reaction followed by catalytic hydrogenation. This method, developed by Troponwerke, remains a benchmark for industrial production.
Condensation of Key Intermediates
The process begins with the reaction of p-benzoxy-α-bromopropiophenone and 1-phenyl-3-aminobutane under controlled thermal conditions. The reactants are heated on a water bath for approximately one hour in the absence of solvents, forming a crystalline hydrobromide intermediate:
$$
\text{C}{15}\text{H}{13}\text{BrO}2 + \text{C}{10}\text{H}{15}\text{N} \rightarrow \text{C}{25}\text{H}{28}\text{BrNO}2
$$
This intermediate is extracted with boiling acetic acid to yield 1-(p-hydroxyphenyl)-2-(β-phenylbutylamino)propanone-1 hydrobromide .
Catalytic Hydrogenation
The hydrobromide intermediate undergoes hydrogenation in methanol using a 10% palladium hydroxide–barium sulfate catalyst under hydrogen gas. The reaction proceeds at ambient temperature until hydrogen uptake exceeds 2 moles, typically requiring 2–12 hours:
$$
\text{C}{25}\text{H}{28}\text{BrNO}2 + 2\text{H}2 \rightarrow \text{C}{19}\text{H}{25}\text{NO}_2 + \text{HBr}
$$
Post-hydrogenation, the catalyst is filtered, and the solvent is evaporated to isolate 1-(p-hydroxyphenyl)-2-(3-phenylbutylamino)propanol-1 , which is subsequently converted to the hydrochloride salt via acidification.
Table 1: Key Parameters in Historical Synthesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Condensation | p-benzoxy-α-bromopropiophenone, 1-phenyl-3-aminobutane, 100°C | 65–70% | 85–90% |
| Hydrogenation | Pd(OH)₂/BaSO₄, H₂ (1–4 atm), methanol | 80–85% | ≥90% |
| Salt Formation | HCl gas, ethanol | 95% | 98% |
Modern Adaptations and Optimization
Contemporary approaches refine the historical method by optimizing catalysts, solvents, and purification techniques.
Solvent Systems and Reaction Efficiency
Modern protocols often employ methanol–ethyl acetate mixtures (3:1 v/v) to enhance intermediate solubility during hydrogenation. This adjustment reduces reaction time to 4–6 hours while maintaining yields above 80%.
Catalytic Innovations
Alternative catalysts, such as Raney nickel or platinum oxide , have been explored but exhibit lower selectivity compared to palladium-based systems. Recent studies highlight that 5% Pd/C in tetrahydrofuran achieves comparable efficiency to Pd(OH)₂/BaSO₄, with the added benefit of easier recovery.
Mechanistic Insights and Byproduct Analysis
Reductive Coupling Dynamics
The hydrogenation step proceeds through a reductive coupling mechanism , where the oxime intermediate (formed in situ from residual aldehyde and hydroxylamine hydrochloride) is reduced to the secondary amine. This pathway minimizes byproducts such as over-reduced amines or dimeric species.
Industrial-Scale Production Considerations
Analytical Characterization of Synthetic Batches
Spectroscopic Validation
Regulatory Compliance
The final product must adhere to USP-NF specifications for residual solvents (<500 ppm ethanol) and heavy metals (<10 ppm).
Chemical Reactions Analysis
Nylidrin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Pharmacological Mechanism
Nylidrin hydrochloride functions as a beta-adrenergic agonist, stimulating beta-receptors to induce vasodilation. This action increases blood flow to ischemic tissues while generally maintaining stable blood pressure levels. The drug has been shown to improve cardiac output and cerebral blood flow, making it relevant in treating conditions associated with poor circulation .
2.1. Peripheral Vascular Disorders
Nylidrin is indicated for various peripheral vascular disorders, including:
- Raynaud's Disease : It helps alleviate symptoms by improving blood flow to the extremities.
- Thromboangiitis Obliterans : The drug promotes healing in affected tissues.
- Thrombophlebitis : It aids in reducing pain and swelling associated with this condition.
Clinical studies have demonstrated that nylidrin can enhance walking ability and promote the healing of trophic ulcers in patients with peripheral vascular diseases .
2.2. Cognitive Impairment
Recent studies indicate that nylidrin may benefit geriatric patients suffering from cognitive impairments associated with aging. A double-blind study involving 60 patients showed that a daily dosage of 24 mg resulted in significant improvements in cognitive function over both short-term (3 months) and long-term (9 months) periods . The Sandoz Clinical Assessment Geriatric Scale was utilized to measure efficacy, revealing notable enhancements in daily living activities and social interactions among participants receiving nylidrin compared to those on placebo .
2.3. Antiviral Properties
Emerging research has identified nylidrin as a potential antiviral agent against influenza A virus. In vitro and in vivo studies demonstrated that nylidrin not only mitigated weight loss due to viral infection but also improved survival rates in infected mice . This suggests a novel application for nylidrin beyond its traditional uses, warranting further investigation into its antiviral mechanisms.
3.1. Efficacy in Geriatric Patients
A study evaluated the safety and effectiveness of this compound in elderly patients with mild to moderate cognitive impairment. After a placebo washout period, patients were administered either nylidrin or placebo for 12 weeks. Results indicated significant improvements in cognitive function, emotional stability, and physical health without notable side effects .
3.2. Peripheral Vascular Disease Management
In another study focusing on patients with peripheral vascular disease, nylidrin was found to enhance walking distance significantly compared to baseline measurements after treatment initiation . This improvement underscores its utility in managing symptoms related to poor peripheral circulation.
Limitations and Regulatory Status
Despite its potential benefits, this compound has faced regulatory challenges. The FDA has withdrawn it from the U.S. market due to insufficient evidence supporting its effectiveness for certain indications like cerebral ischemia and cerebral arteriosclerosis . This highlights the importance of ongoing research to validate its efficacy across various applications.
Data Summary Table
Mechanism of Action
Nylidrin hydrochloride acts mainly by beta-receptor stimulation. It causes peripheral vasodilation, a positive inotropic effect, and increased gastric volume of gastric juice. This medication works by dilating blood vessels to help increase blood flow, improving circulation throughout the body, including the extremities and central nervous system .
Comparison with Similar Compounds
Structural and Functional Analogues
Nylidrin belongs to the phenyl aminoethanol derivative class, sharing structural similarities with ifenprodil and clenbuterol, which also exhibit β-adrenergic agonism and antiviral activity against influenza A/H1N1 . It clusters with isoxsuprine hydrochloride, bambuterol hydrochloride, and carvedilol metabolites as butyrylcholinesterase (BChE) inhibitors, suggesting overlapping pharmacophores for enzyme inhibition .
Pharmacological and Clinical Comparisons
A. Buflomedil Hydrochloride
- Mechanism : Microcirculation vasoactive agent.
- Use : Early and advanced oral submucous fibrosis (OSMF).
- Dosage : 450 mg/day (vs. Nylidrin’s 12–48 mg/day) .
- Efficacy : Comparable in improving tissue ischemia but lacks antiviral or histamine-inhibiting properties.
B. Isoxsuprine Hydrochloride
- Mechanism : β-sympathomimetic vasodilator.
- Use : Premature labor management.
- Efficacy : In a double-blind study, Nylidrin achieved an 86% success rate in delaying preterm birth (birth weight >2,500 g) vs. 75% for isoxsuprine .
C. Phenylephrine Hydrochloride and Trazodone Hydrochloride
- STAT3 Pathway Inhibition : In high-content screening, Nylidrin (59.8% inhibition) showed moderate activity compared to phenylephrine (51.6%) and trazodone (53.5%) .
- Therapeutic Scope : Unlike these compounds, Nylidrin combines vasodilation with antiviral and antiallergic effects.
D. Ifenprodil and Clenbuterol
- Antiviral Activity : Both analogues inhibit influenza A/H1N1, but Nylidrin uniquely targets HA2 conformational changes, preventing membrane fusion .
- Selectivity : Clenbuterol’s β₂ selectivity is higher, but Nylidrin’s broader receptor interaction may explain its dual vascular and antiviral effects.
Data Tables
Table 1: Clinical Efficacy in Premature Labor Management
| Compound | Success Rate (Birth Weight >2,500 g) | Dosage | Reference |
|---|---|---|---|
| Nylidrin HCl | 86% | 12–48 mg/day | |
| Isoxsuprine HCl | 75% | Not specified | |
| Placebo | 71% | — |
Table 2: STAT3 Pathway Inhibition Profiles
| Compound | Inhibition (%) | Selectivity Index | Reference |
|---|---|---|---|
| Nylidrin HCl | 59.8 | 8.7 | |
| Phenylephrine HCl | 51.6 | 4.7 | |
| Trazodone HCl | 53.5 | 4.5 |
Table 3: Key Pharmacological Properties
| Property | Nylidrin HCl | Buflomedil HCl | Isoxsuprine HCl |
|---|---|---|---|
| Primary Mechanism | β₂-adrenergic agonist | Microcirculation modulator | β-sympathomimetic |
| Antiviral Activity | Yes (H1N1) | No | No |
| Histamine Inhibition | Yes | No | No |
| Typical Dosage | 12–48 mg/day | 450 mg/day | Not specified |
Biological Activity
Nylidrin hydrochloride is a beta-adrenergic agonist primarily used for its vasodilatory effects. It has been studied for various therapeutic applications, including the treatment of peripheral vascular disorders and cognitive impairments in geriatric patients. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, and relevant case studies.
This compound acts mainly through beta-receptor stimulation , particularly on the β2-adrenergic receptors. The binding of nylidrin to these receptors leads to:
- Vasodilation : It dilates arterioles, increasing blood flow to ischemic tissues while maintaining stable blood pressure levels .
- Cardiac Output : Nylidrin enhances cardiac output by decreasing total peripheral resistance and directly affecting heart tissue .
- Gastric Acid Secretion : It has been noted to increase gastric acid volume, which may influence digestive processes .
The drug's ability to improve blood circulation has made it a candidate for treating conditions like night leg cramps, ulcers, and certain mental disorders .
Efficacy in Geriatric Patients
A double-blind study assessed the effectiveness of this compound in 60 elderly patients experiencing mild to moderate cognitive, emotional, and physical impairments. The study employed various scales to evaluate efficacy:
- Sandoz Clinical Assessment Geriatric (SCAG) Scale
- Hamilton Psychiatric Rating Scale for Depression
Results indicated significant improvements in symptom severity among patients treated with nylidrin compared to those receiving a placebo. Notably, no significant adverse effects were reported, underscoring the drug's safety profile in this demographic .
Impact on Visual Acuity
This compound has also been investigated for its effects on optic atrophy. In a study involving retrobulbar administration, 38.78% of test eyes showed improvement in visual acuity following treatment with nylidrin. This suggests potential applications in ocular conditions where blood flow enhancement may be beneficial .
Study on Cognitive Impairment
In another clinical trial focusing on cognitive impairment in elderly patients, nylidrin was shown to improve daily living activities and social interactions over a 12-month period. This long-term study highlighted the drug's potential benefits beyond immediate symptom relief .
Antiviral Activity
Recent research has uncovered an intriguing aspect of nylidrin’s biological activity: its antiviral properties against influenza A virus. In vitro studies demonstrated that nylidrin inhibits viral replication by targeting hemagglutinin-mediated membrane fusion, thereby blocking an essential step in the viral life cycle. This finding opens avenues for exploring nylidrin as a therapeutic agent against viral infections .
Summary of Biological Activities
Q & A
Q. What are the fundamental pharmacological mechanisms of Nylidrin hydrochloride in experimental models?
this compound acts as a β-adrenergic receptor agonist, primarily inducing vasodilation in peripheral and cerebral circulation . Its molecular structure (C₁₉H₂₅NO₂·HCl) enables binding to β-receptors, triggering cAMP-mediated pathways that relax vascular smooth muscle. Methodologically, in vitro studies should use validated receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., isolated tissue preparations) to confirm receptor selectivity and potency .
Q. How should researchers safely handle and store this compound in laboratory settings?
this compound poses acute oral toxicity (LD₅₀ = 10,000 mg/kg in rats) and severe eye irritation risks . Safe handling requires:
- PPE : Nitrile gloves, full-face shields, and NIOSH-approved respirators for dust control .
- Storage : At -20°C in airtight containers, segregated from strong oxidizers to prevent reactive hazards .
- Spill management : Use dry absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. What are the critical gaps in physicochemical data for this compound?
Key parameters such as melting point, water solubility, and partition coefficient (logP) are undocumented, hindering formulation and pharmacokinetic modeling . Researchers should prioritize differential scanning calorimetry (DSC) for thermal stability and shake-flask methods for solubility profiling .
Advanced Research Questions
Q. How can experimental designs address contradictions in toxicological data for this compound?
Discrepancies exist between acute oral toxicity (low risk) and ocular irritation (high risk) . To resolve this:
- Conduct interspecies comparative studies (e.g., murine vs. rabbit models) to assess tissue-specific toxicity.
- Use ex vivo corneal assays to quantify irritation thresholds .
- Apply computational toxicology (e.g., QSAR models) to predict untested endpoints like dermal absorption .
Q. What methodologies are suitable for studying this compound’s role in STAT3 pathway modulation?
In a high-content imaging assay, Nylidrin showed moderate inhibition of STAT3 phosphorylation (59.8% at 10 µM) . To validate:
Q. How can researchers address the lack of ecotoxicological data for this compound?
No data exist on biodegradation, bioaccumulation, or aquatic toxicity . Recommended approaches:
Q. What strategies mitigate risks in mechanistic studies of Nylidrin’s effects on stem cell therapies?
Nylidrin’s vasodilatory properties may influence mesenchymal stem cell (MSC) recruitment in tissue repair . To isolate direct vs. paracrine effects:
Q. How can analytical methods be optimized for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard, but sensitivity may be limited. Enhance via:
- Mass spectrometry : LC-MS/MS using deuterated internal standards for precision.
- Sample preparation : Solid-phase extraction (C18 columns) to reduce matrix interference .
Methodological Considerations Table
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
